5-Chloro-2-iodobenzonitrile
Overview
Description
5-Chloro-2-iodobenzonitrile: is an organic compound with the molecular formula C7H3ClIN It is a halogenated benzonitrile derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Chloro-2-iodobenzonitrile involves the iodination of 5-chloro-2-nitrobenzonitrile, followed by reduction of the nitro group to an amino group, and subsequent diazotization and Sandmeyer reaction to introduce the iodine atom. The general steps are as follows:
Iodination: 5-Chloro-2-nitrobenzonitrile is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst to introduce the iodine atom at the ortho position relative to the nitrile group.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to replace the diazonium group with an iodine atom, yielding this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Palladium-Catalyzed Cross-Coupling: Reagents such as palladium acetate, triphenylphosphine, and organoboron compounds are used under mild conditions (e.g., room temperature to 80°C) in solvents like tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is used for the reduction of the nitrile group.
Major Products:
Substitution Products: Various substituted benzonitriles with different functional groups replacing chlorine or iodine.
Reduction Products: 5-Chloro-2-iodobenzylamine or other amine derivatives.
Oxidation Products: 5-Chloro-2-iodobenzoic acid or other oxidized derivatives.
Scientific Research Applications
Chemistry:
5-Chloro-2-iodobenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions. It serves as a precursor for various substituted benzonitriles and other aromatic compounds.
Biology and Medicine:
In medicinal chemistry, this compound has been studied for its potential anticancer activity. It has been shown to inhibit the activity of protein kinase C and epidermal growth factor receptor, which are involved in the development and progression of cancer.
Industry:
The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it valuable for the synthesis of intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodobenzonitrile in biological systems involves the inhibition of key enzymes such as protein kinase C and epidermal growth factor receptor. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, this compound can disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
2-Chloro-5-iodobenzonitrile: Similar structure but with different positions of chlorine and iodine atoms.
4-Chloro-2-iodobenzonitrile: Another isomer with chlorine and iodine atoms at different positions.
5-Bromo-2-iodobenzonitrile: Bromine replaces chlorine, affecting reactivity and properties.
Uniqueness:
5-Chloro-2-iodobenzonitrile is unique due to the specific positioning of chlorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain cross-coupling reactions and as a precursor for specific substituted benzonitriles.
Properties
IUPAC Name |
5-chloro-2-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZEQIFNGDCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466246 | |
Record name | 5-Chloro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549547-88-8 | |
Record name | 5-Chloro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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